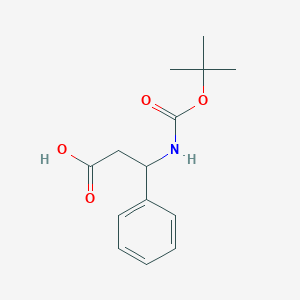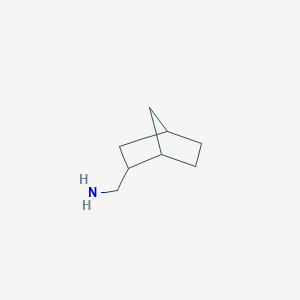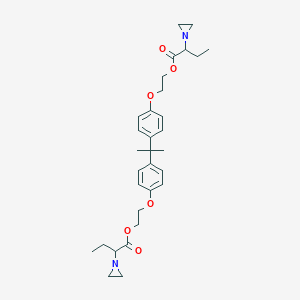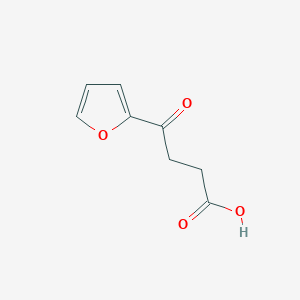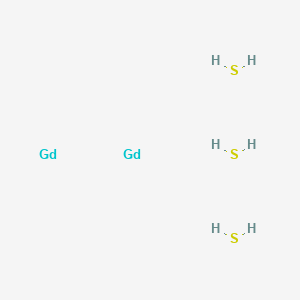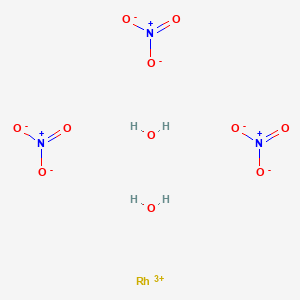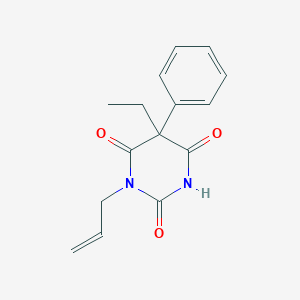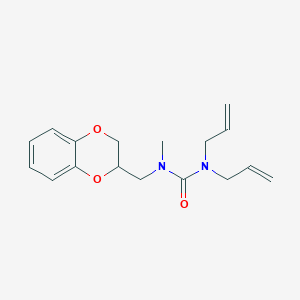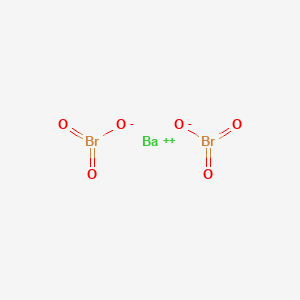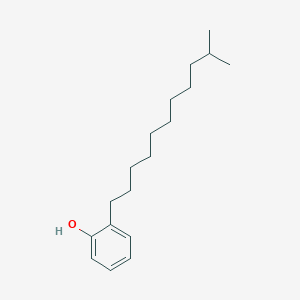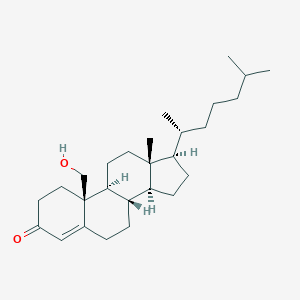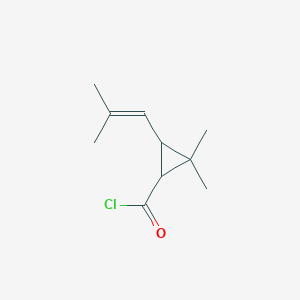
菊酰氯
概述
描述
It is a colorless to slightly yellow liquid that is an important intermediate in the synthesis of pyrethroid insecticides . Chrysanthemoyl chloride is known for its role in the production of various pyrethroids, which are widely used due to their high insecticidal activity and low toxicity to mammals .
科学研究应用
Chrysanthemoyl chloride is primarily used in the synthesis of pyrethroid insecticides, which are crucial in agriculture and public health for controlling insect pests . These insecticides are known for their high efficacy and low toxicity to non-target organisms, making them environmentally friendly options for pest control . Additionally, chrysanthemoyl chloride is used in research to study the biosynthesis of pyrethrins and the development of new insecticidal compounds .
作用机制
Target of Action
Chrysanthemoyl chloride is an important intermediate of pyrethroids . Pyrethroids are a class of synthetic compounds that mimic the structure and insecticidal properties of the naturally-occurring compounds pyrethrins produced by the flowers of Chrysanthemums. The primary targets of pyrethroids are voltage-sensitive sodium channels involved in nerve impulse conduction .
Mode of Action
They prolong the activation of sodium channels, leading to repetitive firing or conduction block in the nervous system, thereby causing knockdown and death of insects .
Biochemical Pathways
It’s known that chrysanthemoyl chloride can be prepared by the phosgene method . This involves dissolving chrysanthemic acid in toluene, adding a catalyst, and raising the temperature to about 90°C. Phosgene is passed under stirring, and after a certain amount reaches the endpoint, nitrogen is used to drive off the remaining phosgene .
Result of Action
The direct result of Chrysanthemoyl chloride’s action is the synthesis of pyrethroids such as allethrin, propenthrin, permethrin, fenthrin, and fenothrin . These pyrethroids have potent insecticidal activity, causing knockdown and death of insects .
Action Environment
The action of Chrysanthemoyl chloride, as an intermediate in the synthesis of pyrethroids, can be influenced by various environmental factors. For instance, the synthesis process involving Chrysanthemoyl chloride requires specific conditions such as a certain temperature and the presence of a catalyst . Furthermore, the efficacy and stability of the resulting pyrethroids can be affected by environmental conditions such as temperature, pH, and presence of other chemicals .
生化分析
Biochemical Properties
It is known that it can interact with various enzymes and proteins during its synthesis and degradation
Cellular Effects
The cellular effects of Chrysanthemoyl chloride are also not well studied. Given its role as an intermediate in the synthesis of pyrethroids, it may influence cell function through its involvement in these pathways .
Molecular Mechanism
The molecular mechanism of Chrysanthemoyl chloride involves its reaction with other compounds during the synthesis of pyrethroids . For example, it can be prepared by the phosgene method, which involves dissolving chrysanthemic acid in toluene, adding a catalyst, and raising the temperature to about 90°C .
Temporal Effects in Laboratory Settings
It is known that it can decompose into chrysanthemic acid in the presence of water .
Metabolic Pathways
Chrysanthemoyl chloride is involved in the metabolic pathways of pyrethroids
Transport and Distribution
The transport and distribution of Chrysanthemoyl chloride within cells and tissues are not well studied. Given its lipophilic nature, it is likely to be able to cross cell membranes and distribute within cells and tissues .
Subcellular Localization
Given its lipophilic nature, it is likely to be able to cross cell membranes and localize within various subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: Chrysanthemoyl chloride can be synthesized through several methods. One common method involves the reaction of chrysanthemic acid with phosgene in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as toluene at elevated temperatures around 90°C . The reaction proceeds as follows: [ \text{C}9\text{H}{14}\text{O}2 + \text{COCl}2 \rightarrow \text{C}{10}\text{H}{15}\text{ClO} + \text{CO}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, chrysanthemoyl chloride is often produced by mixing chrysanthemic acid and chrysanthemyl chloride in a reaction vessel, adding triethylamine, and introducing phosgene. The mixture is then heated to 55-110°C and allowed to react for several hours . This method is efficient and allows for the recycling of solvents and catalysts, minimizing waste and environmental impact .
化学反应分析
Types of Reactions: Chrysanthemoyl chloride undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, chrysanthemoyl chloride hydrolyzes to form chrysanthemic acid and hydrochloric acid.
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Racemization: Chrysanthemoyl chloride can undergo racemization when treated with a catalytic amount of Lewis acid followed by hydrolysis.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Racemization: Lewis acids such as aluminum chloride.
Major Products:
Hydrolysis: Chrysanthemic acid.
Substitution: Chrysanthemic acid derivatives such as esters and amides.
Racemization: Racemic mixtures of chrysanthemic acid.
相似化合物的比较
Chrysanthemoyl chloride is similar to other acyl chlorides used in the synthesis of pyrethroids, such as:
Allethrin: Used in household insecticides.
Permethrin: Widely used in agriculture and public health.
Fenothrin: Commonly used in veterinary applications.
Uniqueness: Chrysanthemoyl chloride is unique due to its specific structure, which allows for the synthesis of a wide range of pyrethroid compounds with varying insecticidal properties . Its ability to form stable intermediates and react with various nucleophiles makes it a versatile compound in organic synthesis .
属性
IUPAC Name |
2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClO/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTCVNLNEOVBEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50931698 | |
| Record name | 2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50931698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14297-81-5, 4489-14-9, 53955-46-7 | |
| Record name | Chrysanthemic acid chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14297-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R-trans)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004489149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chrysanthemoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014297815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R-cis)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053955467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50931698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chrysanthemoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R-cis)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R-trans)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
